molecular formula C12H17N3O B11788407 (5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone

(5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B11788407
M. Wt: 219.28 g/mol
InChI Key: GGYVGXCAARABRA-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a heterocyclic compound that features both a pyridine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with 3-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications are met.

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone
  • (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone
  • (5-Aminopyridin-3-yl)(3-ethylpiperidin-1-yl)methanone

Uniqueness

(5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine and piperidine ring makes it a versatile compound for various applications, setting it apart from similar compounds with different substituents.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

(5-aminopyridin-3-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H17N3O/c1-9-3-2-4-15(8-9)12(16)10-5-11(13)7-14-6-10/h5-7,9H,2-4,8,13H2,1H3

InChI Key

GGYVGXCAARABRA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CN=C2)N

Origin of Product

United States

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